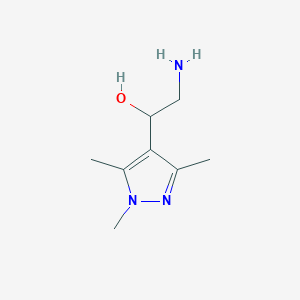

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Descripción general

Descripción

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.23 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate amine and an aldehyde or ketone under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product . The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, exhibit notable antimicrobial properties. For instance, aminopyrazole derivatives have shown efficacy against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, making these compounds promising candidates for treating infections caused by resistant strains.

Antioxidant Properties

Compounds related to this compound have been evaluated for their antioxidant activities. Studies have demonstrated that certain derivatives possess significant antioxidant capabilities, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases .

Anti-inflammatory and Analgesic Effects

In vivo studies have highlighted the anti-inflammatory and analgesic properties of pyrazole derivatives. These compounds can potentially alleviate pain and inflammation, thus serving as leads for new analgesic drugs .

Polymer Chemistry

The unique chemical structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for use in advanced materials .

Coatings and Adhesives

Due to its chemical reactivity, this compound can be utilized in formulating coatings and adhesives with improved performance characteristics. The presence of the pyrazole ring contributes to enhanced adhesion properties and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal evaluated various aminopyrazole derivatives against bacterial strains. The results indicated that specific modifications to the pyrazole structure significantly enhanced antimicrobial activity, suggesting that this compound could be further optimized for clinical applications .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties of pyrazole derivatives showed that certain compounds exhibited superior activity in scavenging free radicals compared to standard antioxidants like ascorbic acid. This establishes a pathway for developing new antioxidant therapies based on the structure of this compound .

Mecanismo De Acción

The mechanism of action of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

2-(5-amino-1H-pyrazol-1-yl)ethanol: This compound has a similar structure but differs in the position of the amino group.

1-hydroxyethyl-4-cyano-5-amino pyrazole: This compound has a cyano group instead of a trimethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl functional groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1250289-17-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.224 g/mol

- CAS Number : 1250289-17-8

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives of this compound have shown promising results against various cancer cell lines:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| HeLa | 54.25 | 3.5 |

| HepG2 | 38.44 | 4.0 |

These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal fibroblasts, indicating a favorable therapeutic index .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Studies have demonstrated that it can form hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and biological efficacy . For example:

- The NH group of the pyrazole forms hydrogen bonds with cysteine and alanine residues in protein targets, which is crucial for its anticancer activity.

Antioxidant Activity

In addition to its anticancer properties, this compound has been reported to possess antioxidant properties. Compounds with similar structures have shown high antioxidant activity in various assays such as ABTS and DPPH tests . This suggests potential applications in oxidative stress-related diseases.

Study on Antiproliferative Effects

A study focused on the antiproliferative effects of pyrazole derivatives revealed that modifications at the N1 position significantly influenced biological activity. The study found that while some derivatives maintained high potency against cancer cells, others showed diminished effects due to structural changes .

In Vivo Studies

In vivo studies have indicated that certain analogs of this compound exhibit anti-inflammatory properties and can reduce tumor growth in animal models. These findings support the potential for developing this compound into a therapeutic agent for cancer treatment .

Propiedades

IUPAC Name |

2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGKUVSQGDNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926194-33-4 | |

| Record name | 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.